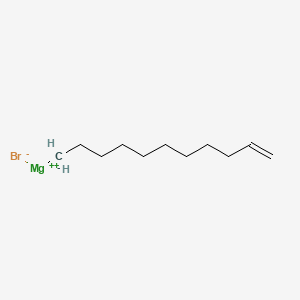Undec-10-enylmagnesium bromide
CAS No.: 88476-93-1
Cat. No.: VC11690177
Molecular Formula: C11H21BrMg
Molecular Weight: 257.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88476-93-1 |
|---|---|
| Molecular Formula | C11H21BrMg |
| Molecular Weight | 257.49 g/mol |
| IUPAC Name | magnesium;undec-1-ene;bromide |
| Standard InChI | InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | ACDOPCRUDMDGCV-UHFFFAOYSA-M |
| SMILES | [CH2-]CCCCCCCCC=C.[Mg+2].[Br-] |
| Canonical SMILES | [CH2-]CCCCCCCCC=C.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Undec-10-enylmagnesium bromide (C₁₁H₂₁BrMg) is an organomagnesium halide with the structural formula CH₂=CH(CH₂)₈MgBr. Its molecular weight is approximately 265.51 g/mol, derived from the summation of atomic masses (C: 12.01, H: 1.008, Br: 79.90, Mg: 24.31) . The compound’s defining feature is the terminal double bond at the 10th carbon, which imparts unique reactivity in cross-coupling and addition reactions.
Reactivity and Mechanistic Behavior
Nucleophilic Addition
Undec-10-enylmagnesium bromide acts as a strong nucleophile, attacking electrophilic centers such as carbonyl carbons. For example, reaction with ketones yields tertiary alcohols:
Subsequent hydrolysis produces the corresponding alcohol 5.
Cross-Coupling Applications
The terminal alkene group enables participation in Heck, Suzuki, or olefin metathesis reactions, facilitating carbon-carbon bond formation in polymer and pharmaceutical synthesis .
Industrial and Research Applications
Pharmaceutical Intermediate Synthesis
The undecenyl moiety is valuable in prodrug formulations and lipid-based drug delivery systems. For instance, coupling the Grignard reagent with steroidal ketones could yield hydrophobic derivatives with enhanced bioavailability .
Polymer Chemistry
The double bond allows incorporation into polyethylene or polypropylene chains via radical polymerization, modifying material properties like flexibility or thermal stability.
Challenges and Future Directions
Stability Limitations
The long alkyl chain may hinder reaction rates due to steric effects, necessitating elevated temperatures or catalytic additives.
Green Chemistry Innovations
Future research could explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume